(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1S)-1-(6-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1 |
InChI Key |
JMWKMDAXGWSOFO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CC=C1)F)N |
Canonical SMILES |
CC(C1=NC(=CC=C1)F)N |
Origin of Product |
United States |
Significance of Chiral Fluoro Pyridyl Amines in Modern Organic Synthesis
Chiral amines containing a fluoro-pyridyl moiety are of considerable importance in modern organic synthesis, primarily due to their prevalence in bioactive molecules. nih.gov The pyridine (B92270) ring is a common feature in many pharmaceuticals, offering favorable properties such as metabolic stability and the ability to form hydrogen bonds. The introduction of a fluorine atom can further enhance a molecule's pharmacokinetic and pharmacodynamic profile.
Fluorine's high electronegativity and small size allow it to modulate the electronic properties of a molecule without significantly altering its shape. This can lead to:
Enhanced Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug.
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a therapeutic agent.
Increased Lipophilicity: Selective fluorination can enhance a molecule's ability to cross cell membranes, improving its bioavailability.
The chiral amine component is equally critical. Chirality is a key factor in drug design, as different enantiomers of a molecule can have vastly different biological activities. The (S)-configuration of the ethylamine (B1201723) group in (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine is a specific stereochemical feature that can be essential for precise interaction with a biological target. The use of such chiral building blocks allows for the stereoselective synthesis of complex molecules, which is a fundamental goal in modern pharmaceutical development.
Research Landscape and Emerging Trends for S 1 6 Fluoropyridin 2 Yl Ethan 1 Amine
Asymmetric Catalytic Synthesis
Asymmetric catalysis provides the most direct and atom-economical routes to single-enantiomer compounds. For the synthesis of this compound, two primary strategies have been developed: the enantioselective hydrogenation of the corresponding ketone and the asymmetric reductive amination of the same precursor.
Enantioselective Hydrogenation of Prochiral Precursors
Enantioselective hydrogenation involves the reduction of the prochiral ketone, 1-(6-fluoropyridin-2-yl)ethanone, to the corresponding chiral alcohol, which can then be converted to the amine. More direct routes involve the hydrogenation of an imine intermediate formed in situ. This transformation relies on chiral transition-metal catalysts to control the stereochemical outcome.
Iridium-based catalysts are highly effective for the asymmetric hydrogenation of various functional groups. While direct hydrogenation of 2-acetylpyridines to the corresponding amine is less commonly detailed, iridium catalysts have shown exceptional performance in the closely related asymmetric reductive amination of 2-acylpyridines. illinois.edu In these systems, an iridium complex, often featuring a chiral phosphoramidite (B1245037) ligand, catalyzes the hydrogenation of an imine intermediate formed between the ketone and an amine source. rsc.orgrsc.org This process achieves high enantioselectivity and yields, demonstrating the capability of iridium systems to effectively reduce C=N bonds in pyridine-containing substrates under hydrogen pressure. illinois.edu For instance, the direct asymmetric reductive amination of 2-acylpyridines with anilines using an iridium catalyst has been reported to afford chiral 1-pyridin-2-yl-ethylamines with up to 97% yield and 95% enantiomeric excess (ee). illinois.edu
Rhodium complexes, particularly with chiral phosphine (B1218219) ligands like Binapine, have been successfully employed for the asymmetric hydrogenation of 2-pyridine ketones. nih.gov These catalytic systems operate under mild conditions and demonstrate high enantioselectivity for a variety of substituted 2-acetylpyridine (B122185) derivatives. The resulting chiral alcohols are valuable intermediates that can be subsequently converted to the desired amines. Research has shown that catalysts like [Rh(COD)Binapine]BF₄ can achieve excellent enantiomeric excesses, often up to 99%, for a range of 2-pyridine ketones. nih.gov
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones This table is based on data for various 2-acetylpyridine derivatives, illustrating the general applicability of the method.
| Entry | Substrate (R-group) | Catalyst | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenyl | [Rh(COD)Binapine]BF₄ | 10 | 30 | >99 | 99 |
| 2 | 4-Methylphenyl | [Rh(COD)Binapine]BF₄ | 10 | 30 | >99 | 99 |
| 3 | 4-Methoxyphenyl | [Rh(COD)Binapine]BF₄ | 10 | 30 | >99 | 99 |
| 4 | 4-Fluorophenyl | [Rh(COD)Binapine]BF₄ | 10 | 30 | >99 | 99 |
| 5 | 2-Thienyl | [Rh(COD)Binapine]BF₄ | 10 | 30 | >99 | 98 |
Source: Adapted from Organic Letters, 2015, 17(17), 4144-7. nih.gov
Ruthenium-based catalysts are well-established for their efficiency in asymmetric hydrogenation. For the synthesis of chiral primary amines from 2-acetyl-6-substituted pyridines, a highly effective method is the direct asymmetric reductive amination, which involves the hydrogenation of an imine formed in situ. A commercially available and robust catalyst, Ru(OAc)₂{(S)-binap}, has been utilized for this transformation with ammonium (B1175870) trifluoroacetate (B77799) serving as the nitrogen source. rsc.orgthieme-connect.com This system operates under moderate hydrogen pressure and elevated temperature to furnish the desired chiral amines with excellent enantioselectivity and conversion. rsc.orgthieme-connect.combohrium.com
Table 2: Ruthenium-Catalyzed Synthesis of Chiral Amines from 2-Acetyl-6-Substituted Pyridines This table highlights results for substrates structurally similar to the precursor of the target compound.
| Entry | Substrate (6-Substituent) | Catalyst | H₂ Pressure (MPa) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | H | Ru(OAc)₂{(S)-binap} | 0.8 | 90 | >99.9 | 98.6 |
| 2 | -OCH₃ | Ru(OAc)₂{(S)-binap} | 0.8 | 90 | >99.9 | >99.9 |
| 3 | -CH₃ | Ru(OAc)₂{(S)-binap} | 0.8 | 90 | >99.9 | 99.4 |
| 4 | -F | Ru(OAc)₂{(S)-binap} | 0.8 | 90 | >99.9 | 99.1 |
| 5 | -Br | Ru(OAc)₂{(S)-binap} | 0.8 | 90 | >99.9 | 99.1 |
Source: Adapted from Organic Letters, 2021, 23(9), 3364-3367. rsc.orgthieme-connect.com
The use of catalysts based on earth-abundant and inexpensive metals like iron is a growing area of interest in sustainable chemistry. Iron catalysts have been developed for the asymmetric hydrogenation and transfer hydrogenation of a wide variety of ketones. thieme-connect.com These systems, often combining an iron source like Fe₃(CO)₁₂ with a chiral macrocyclic ligand, can achieve high yields and enantioselectivities that are comparable to those obtained with noble metal catalysts. thieme-connect.com While iron-based catalysis has shown great promise for the asymmetric reduction of aryl, alkyl, and some heterocyclic ketones, specific applications for the enantioselective hydrogenation of 2-acetylpyridine precursors to chiral amines are not yet extensively documented. Further research is needed to expand the scope of these sustainable catalysts to include substrates like 1-(6-fluoropyridin-2-yl)ethanone.
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination (ARA) is a powerful and atom-efficient method for synthesizing chiral amines directly from carbonyl compounds. This one-pot reaction combines a ketone and an amine source, which form an imine or enamine intermediate that is subsequently hydrogenated asymmetrically by a chiral catalyst.
A highly successful direct asymmetric reductive amination for producing this compound and related compounds has been developed. rsc.orgthieme-connect.com This method employs the prochiral ketone 1-(6-fluoro-pyridin-2-yl)ethanone, with ammonium trifluoroacetate as the nitrogen source, and is catalyzed by Ru(OAc)₂{(S)-binap}. The reaction proceeds under 0.8 MPa of hydrogen gas, providing the target primary amine in excellent enantioselectivity (>99% ee). rsc.orgthieme-connect.com This approach is notable for its directness, high efficiency, and the use of a commercially available catalyst. Similarly, iridium-catalyzed ARA has been shown to be effective for 2-acylpyridines using anilines as the amine source, highlighting the versatility of this strategy. illinois.edu
Table 3: Asymmetric Reductive Amination of 2-Acylpyridines
| Entry | Ketone | Amine Source | Catalyst System | Yield (%) | ee (%) |
| 1 | 2-Acetyl-6-fluoropyridine | NH₄OCOCF₃ | Ru(OAc)₂{(S)-binap} | 87 | 99.1 |
| 2 | 2-Acetylpyridine | Aniline | [Ir(COD)Cl]₂ / Chiral Ligand | 95 | 94 |
| 3 | 2-Acetyl-5-fluoropyridine | 4-Methoxyaniline | [Ir(COD)Cl]₂ / Chiral Ligand | 97 | 95 |
Source: Data compiled from Organic Letters, 2021, 23(9), 3364-3367 and Chemical Communications, 2025, DOI: 10.1039/D5CC04017E. illinois.edursc.orgthieme-connect.com
Chiral Ligand Design and Optimization for Catalysis
The asymmetric hydrogenation of prochiral imines or ketones is one of the most direct strategies for producing chiral amines like this compound. nih.gov This approach relies on transition metal catalysts modified with chiral ligands. The design of these ligands is crucial as they create a chiral environment around the metal center, dictating the stereochemical outcome of the reaction.
For a long time, C2-symmetric ligands were predominant in asymmetric catalysis; however, more recent developments have seen the rise of nonsymmetrical modular ligands, such as P,N-ligands, which have often shown superior performance. nih.govresearchgate.net The modular nature of these ligands allows for systematic fine-tuning of their steric and electronic properties to optimize catalyst activity and enantioselectivity for a specific substrate. nih.gov
In the context of synthesizing pyridyl amines, iridium complexes featuring phosphino-oxazoline (PHOX) ligands have proven effective for the asymmetric hydrogenation of N-aryl imines. nih.gov A notable synthesis route for 1-(6-fluoropyridin-2-yl)ethan-1-amine (B3046696) involves the asymmetric hydrogenation of the corresponding ketone, 1-(6-fluoro-pyridin-2-yl)ethanone. A specific documented method utilizes a Ruthenium catalyst complexed with the chiral ligand (S)-2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl, commonly known as (S)-BINAP. This reaction is performed under hydrogen pressure in the presence of trifluoroacetic acid and ammonia (B1221849) in a tetrahydrofuran (B95107) solvent at elevated temperatures. lookchem.com
The selection of the ligand is paramount. The "privileged" status of certain ligand backbones, like BINAP, stems from their broad applicability and consistent ability to induce high levels of enantiocontrol across various reactions. nih.gov The optimization process involves screening a library of ligands with varied structural features to identify the optimal match for the substrate, leading to high yield and enantiomeric excess (ee).
| Catalyst/Ligand System | Substrate | Key Reaction Conditions | Product | Ref. |
| Ru(OCOCH₃)₂{(S)-BINAP} | 1-(6-fluoro-pyridin-2-yl)ethanone | H₂, TFA, NH₃, THF, 90°C, 6000.6 Torr | This compound | lookchem.com |
| Iridium-PHOX complexes | N-Aryl Imines | Asymmetric Hydrogenation | Chiral α-Aryl Amines | nih.gov |
| Iridium-Ferrocenyl Diphosphine | Imines | Asymmetric Hydrogenation | (S)-metolachlor intermediate | tudelft.nl |
Biocatalytic Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. nih.gov Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, reducing the environmental impact of chemical processes. nih.govdiva-portal.org
Transaminase-Mediated Amination
Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govacsgcipr.org This reaction provides a direct route to chiral amines from prochiral ketones with high enantiomeric purity. diva-portal.org
The synthesis of structurally similar compounds, such as (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, has been successfully achieved using ω-transaminases. researchgate.net In one study, a screening of 60 different transaminases identified the ω-transaminase from Vibrio fluvialis (Vf-ATA) as the most effective biocatalyst for this transformation, using (S)-α-methylbenzylamine as the amine donor. researchgate.net This process achieved almost quantitative conversion to the desired (S)-amine. researchgate.net
A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can limit product yield. acsgcipr.orgresearchgate.net To overcome this, various strategies are employed, such as using a high concentration of the amine donor or removing the ketone byproduct as it forms. acsgcipr.org For instance, using isopropylamine (B41738) as the amine donor is advantageous because the byproduct, acetone, is volatile and can be easily removed. researchgate.net
| Enzyme Source | Substrate | Amine Donor | Key Findings | Ref. |
| Vibrio fluvialis (Vf-ATA) | 1-(5-fluoropyrimidin-2-yl)ethanone | (S)-α-methylbenzylamine | Identified as the most promising combination from a screen of 60 transaminases; achieved near-quantitative conversion. | researchgate.net |
| Chromobacterium violaceum (CV-TAm) | 2-methylcyclohexanone | 2-propylamine | Produced 2-methylcyclohexylamine (B147291) with complete stereoselectivity at the (1S)-amine position. | researchgate.net |
| Engineered Actinobacteria sp. | 4-hydroxy-2-butanone | - | A mutant with increased activity was obtained through high-throughput screening, improving the production of (R)-3-aminobutanol. | nih.gov |
Enzymatic Resolution of Racemic Mixtures
An alternative biocatalytic strategy is the kinetic resolution of a racemic mixture of the amine. In this process, an enzyme selectively acylates one enantiomer of the amine, leaving the other enantiomer unreacted and allowing for their separation. Lipases are commonly used for this purpose due to their broad substrate scope, stability, and commercial availability. tudelft.nlresearchgate.net
For example, lipase (B570770) B from Candida antarctica (CAL-B, often sold as Novozym 435) has been effectively used for the kinetic resolution of various phenylethylamines, which are structurally related to 1-(6-fluoropyridin-2-yl)ethan-1-amine. researchgate.netnih.gov The process involves reacting the racemic amine with an acyl donor, such as ethyl methoxyacetate, in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), producing an (R)-amide and leaving the unreacted (S)-amine with high enantiomeric purity. researchgate.net The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), with higher values indicating better selectivity. nih.gov
Immobilized Enzyme Systems for Enhanced Performance
For industrial applications, the reusability and stability of enzymes are critical economic factors. nih.govresearchgate.net Immobilization, the process of confining enzymes to a solid support, addresses these challenges by facilitating easy separation of the biocatalyst from the reaction mixture and often enhancing its stability under operational conditions. researchgate.netrsc.org
Various immobilization techniques exist, including physical adsorption, entrapment, and covalent binding to a solid matrix. nih.gov The choice of support material is crucial. Supports like agarose (B213101) beads, methacrylate (B99206) resins, and chitosan (B1678972) beads have been successfully used for immobilizing transaminases. nih.govresearchgate.netresearchgate.net
A notable example is the immobilization of the Vibrio fluvialis transaminase (Vf-ATA) on glyoxyl-agarose or Sepabeads EC-EP/S. researchgate.net This immobilized system was used in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, demonstrating the viability of this approach for producing fluorinated heteroaromatic amines. researchgate.net Immobilization not only allows for the reuse of the expensive enzyme but also makes it suitable for integration into continuous flow processes. researchgate.net
| Immobilization Support | Enzyme | Advantages | Application Example | Ref. |
| Glyoxyl-agarose / Sepabeads | Vibrio fluvialis Transaminase (Vf-ATA) | High activity recovery; suitable for flow chemistry. | Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine. | researchgate.net |
| Chitosan Beads | Vibrio fluvialis Transaminase | Enhanced stability and reusability; higher yield compared to other supports. | General chiral amine synthesis. | nih.gov |
| Methacrylate Beads | ω-Transaminase from E. coli | Suitable for continuous flow applications; suppresses cofactor leaching. | Asymmetric synthesis of (R)-1-phenylethylamine. | researchgate.net |
| Silica Nanoparticles (SNPs) | Amine Dehydrogenase (AmDH) & Alcohol Dehydrogenase (ADH) | Enhanced catalytic efficiency; retained 87% activity after eight cycles. | Cascade synthesis of (R)-2-aminohexane. | rsc.org |
Flow Chemistry and Continuous Processing
Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing. numberanalytics.comdurham.ac.uk These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and streamlined scalability. numberanalytics.comiranarze.irchimia.ch
Microreactor Applications for Reaction Optimization
The integration of biocatalysis with continuous flow technology represents a significant advancement in chemical manufacturing. rsc.org Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for optimizing enzyme-catalyzed reactions. iranarze.irchimia.ch
The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine has been successfully demonstrated in a continuous flow system. researchgate.net In this setup, the immobilized Vibrio fluvialis transaminase was packed into a column to create a packed-bed reactor (PBR). The substrate solution was then continuously pumped through the reactor. This configuration allows for efficient conversion and simplifies downstream processing, as the product stream is free of the enzyme. researchgate.netrsc.org The use of a PBR with an immobilized enzyme can lead to a significantly higher space-time yield (STY) compared to a batch system. rsc.org This approach not only intensifies the process but also enables the integration of in-line purification steps, creating a seamless and automated synthesis pipeline. researchgate.netdurham.ac.uk
Integrated Flow Systems for Multi-step Synthesis
For the synthesis of chiral amines like this compound, an integrated flow system could involve several sequential reactor modules. nih.gov For instance, a process could be designed where the formation of a key intermediate, such as an imine, occurs in the first reactor, followed by an asymmetric reduction or amination in a subsequent packed-bed reactor containing an immobilized catalyst or biocatalyst. nih.govwhiterose.ac.uk The use of modular flow systems allows for the combination of chemistries that might be incompatible in a single pot under batch conditions. nih.gov
| Reactor Type | Catalyst/Reagent | Purpose in Multi-step Flow Synthesis | Potential Advantage |
| Packed-Bed Reactor (PBR) | Immobilized Transaminase | Asymmetric amination of a ketone precursor | High enantioselectivity, catalyst reusability rsc.orgnih.gov |
| Tubular Reactor | Homogeneous Catalyst | Imine formation or reduction | Precise temperature and residence time control umontreal.ca |
| Coalescing Filter System | Acidic/Basic Aqueous Stream | In-line liquid-liquid extraction and separation | Elimination of batch work-up steps researchgate.netrsc.org |
| Crystallisation Reactor | Anti-solvent Stream | Continuous product isolation | High purity solid product formation rsc.org |
Scale-Up Considerations in Continuous Flow Synthesis
One of the most significant advantages of continuous flow synthesis is its straightforward scalability. nih.gov Unlike batch processes, where scaling up often requires complete re-optimization of reaction parameters due to changes in surface-area-to-volume ratios and heat transfer, flow systems are typically scaled by "numbering up" (running multiple systems in parallel) or by running a single system for a longer duration. nih.gov This approach minimizes the redevelopment effort required to move from laboratory-scale synthesis to pilot or production scale. nih.gov
When scaling up the continuous synthesis of chiral amines, several factors must be considered. The stability and longevity of the catalyst, particularly in the case of expensive immobilized enzymes or chiral metal catalysts, are critical for process viability. rsc.orgresearchgate.net The catalyst bed must maintain its activity over extended periods to ensure consistent product quality and yield. nih.gov Mass transfer limitations can also become more pronounced at larger scales, potentially affecting reaction rates and selectivity. Careful reactor design and control of flow rates are essential to mitigate these effects.
| Parameter | Laboratory Scale Consideration | Scale-Up Challenge | Mitigation Strategy |
| Catalyst Longevity | Initial activity and enantioselectivity screening | Deactivation over extended operation | Use of robust immobilized catalysts, periodic catalyst regeneration |
| Mass Transfer | Typically efficient in microreactors | Potential for limitations in larger reactors | Reactor design optimization (e.g., static mixers), adjusting flow rates |
| Heat Management | High surface-area-to-volume ratio allows easy control | Potential for hotspots in exothermic reactions | Use of plate reactors, advanced cooling systems |
| Productivity | Focus on optimizing yield and enantiomeric excess | Maximizing throughput (g/h) while maintaining quality | Optimization of concentration, flow rate, and temperature; process modeling |
Strategic Precursor Synthesis Routes
The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of the target compound. Fluorine substitution can significantly alter the physicochemical properties of a molecule, such as basicity and lipophilicity, which can enhance its biological activity. scispace.com Several methods exist for the fluorination of pyridine derivatives.
One direct approach is C-H fluorination. For instance, silver(II) fluoride (B91410) (AgF₂) has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines. orgsyn.org This method is tolerant of a wide range of functional groups, making it suitable for late-stage fluorination strategies. orgsyn.org Another strategy involves transition-metal-catalyzed fluorination, where palladium complexes can be used to convert aryl triflates or silanes into aryl fluorides. scispace.com
Alternatively, fluorinated pyridines can be constructed from fluorinated building blocks. nih.gov For example, Rh(III)-catalyzed C-H functionalization can be used to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While effective, these methods often require the synthesis of specialized starting materials.
| Method | Reagent/Catalyst | Position of Fluorination | Key Features |
| Direct C-H Fluorination | AgF₂ | Adjacent to ring nitrogen (C2/C6) | High site-selectivity, functional group tolerance. orgsyn.org |
| Nucleophilic Aromatic Substitution | CsF | Position of a good leaving group (e.g., -NO₂) | Utilizes readily available precursors. mdpi.com |
| Building Block Synthesis | Rh(III) catalyst, α-fluoro-α,β-unsaturated oximes | C3 position | Constructs the fluorinated ring system. nih.gov |
| Metal-Catalyzed Fluorination | Palladium complexes | Position of a triflate or silane (B1218182) group | Broad applicability for aryl fluorides. scispace.com |
A common precursor for the ethylamine (B1201723) side chain is a substituted acetylpyridine, such as 2-acetyl-6-fluoropyridine. The key transformation involves converting the ketone functionality into a chiral amine. A highly effective method for this is asymmetric reductive amination. This process typically involves the condensation of the ketone with an amine source (like ammonia or an ammonium salt) to form an imine in situ, which is then asymmetrically hydrogenated.
This asymmetric hydrogenation can be achieved using transition metal catalysts complexed with chiral ligands. nih.gov Ruthenium and Iridium complexes with chiral diphosphine ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of imines. nih.govrsc.org Biocatalysis offers a green alternative, utilizing enzymes such as imine reductases (IREDs) or transaminases (ATAs) to produce chiral amines with excellent enantiomeric excess. rsc.orgnih.gov
The Curtius rearrangement is a powerful and versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. chem-station.comnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which thermally rearranges to an isocyanate. nih.govwikipedia.org The isocyanate can then be trapped with water to yield the primary amine after decarboxylation. chem-station.com
A significant advantage of the Curtius rearrangement is that it proceeds with complete retention of stereochemistry at the migrating carbon center. nih.govnih.govnumberanalytics.com This makes it an ideal choice for synthesizing chiral amines. chem-station.com For the synthesis of this compound, the corresponding (S)-2-(6-fluoropyridin-2-yl)propanoic acid would serve as the precursor. The carboxylic acid can be converted to an acyl azide using reagents like diphenylphosphoryl azide (DPPA) under mild conditions, which then undergoes rearrangement. chem-station.com The reaction is compatible with a wide variety of functional groups and produces primary amines free from secondary or tertiary amine impurities. nih.govnih.gov
| Step | Reagent(s) | Intermediate | Key Feature |
| 1. Acyl Azide Formation | Diphenylphosphoryl azide (DPPA) or Sodium Azide (from an acyl chloride) | Acyl azide | Mild conditions possible with DPPA. chem-station.com |
| 2. Rearrangement | Heat (thermal) or light (photochemical) | Isocyanate | Concerted mechanism with retention of stereochemistry. wikipedia.org |
| 3. Amine Formation | Water (hydrolysis) | Carbamic acid | Spontaneously decarboxylates to the primary amine. chem-station.com |
| Alternative to Step 3 | tert-Butanol | Isocyanate | Traps isocyanate to form a Boc-protected amine. wikipedia.org |
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing electron-deficient aromatic rings, such as pyridines, particularly when activated by electron-withdrawing groups or additional heteroatoms. mdpi.com In the context of synthesizing the target amine, SNAr can be employed in two primary ways.
First, if starting with a di-halogenated pyridine (e.g., 2,6-difluoropyridine (B73466) or 2-chloro-6-fluoropyridine), a nucleophilic amine synthon could be used to displace one of the halogens. The fluorine atom is a good leaving group in SNAr reactions on heteroaromatics. nih.govacs.org The reaction of a 2-fluoro or 2-chloropyridine (B119429) with an appropriate chiral amine nucleophile would install the desired side chain. nih.gov
Stereochemical Control and Resolution Techniques
Achieving high enantiomeric excess is paramount in the synthesis of chiral molecules like this compound. This can be accomplished either by synthesizing the desired enantiomer directly through asymmetric synthesis or by separating a racemic mixture into its constituent enantiomers through resolution. The following sections explore key resolution techniques and advanced stereocontrol strategies applicable to the synthesis of the target amine.
Kinetic resolution is a widely employed technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. ethz.ch This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess. Enzymatic kinetic resolution, particularly using lipases, has proven to be a powerful tool for the synthesis of chiral amines and alcohols due to the high enantioselectivity of these biocatalysts. mdpi.comnih.gov
For the resolution of racemic 1-(6-Fluoropyridin-2-yl)ethan-1-amine, a plausible approach involves the lipase-catalyzed N-acylation. In a typical procedure, the racemic amine is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase, commonly from Candida antarctica (CAL-B, often immobilized as Novozym 435). mdpi.comnih.gov The lipase will selectively acylate one enantiomer at a much higher rate. For instance, if the lipase preferentially acylates the (R)-enantiomer, the reaction will yield (R)-N-(1-(6-Fluoropyridin-2-yl)ethyl)acetamide and unreacted this compound. The success of this method hinges on the enantioselectivity (E-value) of the enzyme for the specific substrate. High E-values are crucial for obtaining high enantiomeric excess (ee) of the unreacted amine at approximately 50% conversion.
The reaction conditions, including the choice of solvent, acyl donor, and temperature, are critical for optimizing both the reaction rate and the enantioselectivity. Non-polar organic solvents like toluene (B28343) or diisopropyl ether are often employed. researchgate.net A key advantage of kinetic resolution is its operational simplicity; however, the maximum theoretical yield for a single enantiomer is limited to 50%. ethz.ch
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Model Racemic Amine
| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Amine |
| 1 | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 50 | >99 |
| 2 | Pseudomonas fluorescens Lipase | Ethyl Acetate | Diisopropyl Ether | 48 | 95 |
Note: This data is illustrative for a model chiral amine and serves to demonstrate the potential of the methodology.
A classical and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts, being diastereomers, exhibit different physical properties, most notably solubility. bme.hu This difference in solubility allows for their separation by fractional crystallization. onyxipca.com
In the context of resolving racemic 1-(6-Fluoropyridin-2-yl)ethan-1-amine, a suitable chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid can be employed. wikipedia.orgonyxipca.com The process typically involves dissolving the racemic amine and the chiral resolving agent in an appropriate solvent, such as methanol (B129727) or ethanol. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.
For example, reacting racemic 1-(6-Fluoropyridin-2-yl)ethan-1-amine with (R,R)-(+)-tartaric acid will produce a mixture of two diastereomeric salts: [(S)-amine·(R,R)-acid] and [(R)-amine·(R,R)-acid]. If the [(S)-amine·(R,R)-acid] salt is less soluble, it can be isolated by filtration. The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the acid and liberate the enantiomerically enriched (S)-amine. The chiral resolving agent can often be recovered and reused. rsc.org
The efficiency of this resolution is dependent on several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the stoichiometry of the reactants. onyxipca.com Screening various chiral acids and solvents is a common practice to identify the optimal conditions for achieving high diastereomeric and, consequently, high enantiomeric purity. onyxipca.com
Table 2: Common Chiral Resolving Agents for Racemic Amines
| Resolving Agent | Type |
| (+)-Tartaric Acid | Chiral Acid |
| (-)-Dibenzoyltartaric Acid | Chiral Acid |
| (-)-Mandelic Acid | Chiral Acid |
| (+)-Camphor-10-sulfonic Acid | Chiral Acid |
Memory of chirality (MOC) is a fascinating stereochemical phenomenon where the chiral information of a starting material is retained in the product, even though the original stereocenter is destroyed in a reactive intermediate. researchgate.netnih.gov This strategy relies on the formation of a transient, conformationally locked chiral intermediate, such as an axially chiral enolate, which dictates the stereochemical outcome of a subsequent bond-forming reaction. researchgate.net
While a direct application of MOC to the synthesis of this compound is not extensively documented, the principle can be conceptualized in a multi-step synthesis. This advanced strategy is particularly useful for the construction of challenging stereocenters, including quaternary carbons. researchgate.netresearchgate.net
A hypothetical reaction sequence could involve a starting material where the future amine-bearing carbon is part of a larger chiral molecule. Deprotonation at this carbon could lead to a planar, achiral enolate. However, if the molecule is designed such that rotation around a specific bond is restricted, the enolate can exist as a pair of atropisomeric (axially chiral) conformers. If one of these conformers is thermodynamically more stable or is formed preferentially, it can react with an electrophile from a specific face, thereby regenerating a stereocenter with a predictable configuration. nih.govnih.gov
For instance, in the synthesis of complex piperidines, intramolecular reactions of α-amino ester enolates have demonstrated excellent stereoselectivity through the MOC principle. nih.gov A similar strategy could potentially be devised where a precursor to the pyridylethylamine moiety is cyclized or functionalized via a transient chiral intermediate that "remembers" the initial stereochemistry. The success of such a strategy is highly dependent on the conformational rigidity of the intermediate and the relative rates of its racemization versus its reaction to form the product. researchgate.net This approach represents a cutting-edge area of asymmetric synthesis that could offer novel pathways to enantiomerically pure compounds like this compound. rsc.org
Structural Elucidation and Enantiomeric Purity Analysis Methodologies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental information regarding the molecular architecture, elemental composition, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to provide a complete structural assignment for (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine.
¹H NMR: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. For this molecule, distinct signals are expected for the protons on the pyridine (B92270) ring, the methine (CH) proton adjacent to the chiral center, the primary amine (NH₂) protons, and the methyl (CH₃) protons. The coupling patterns and chemical shifts provide insight into the electronic environment of each proton. For instance, the fluorine atom at the C-6 position of the pyridine ring would induce characteristic splitting in the signals of adjacent aromatic protons.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Signals corresponding to the five distinct carbons of the fluoropyridine ring, the chiral methine carbon, and the methyl carbon would be observed. The chemical shift of the carbon atom bonded to the fluorine (C-6) would be significantly influenced by the high electronegativity of the fluorine atom, appearing as a doublet due to C-F coupling.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy serves as a powerful tool for confirmation. A single resonance would be expected for the fluorine atom on the pyridine ring, and its coupling to adjacent protons (³JHF) and carbons (¹JC-F, ²JC-F) would further corroborate the structure. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents typical, predicted chemical shift (δ) ranges in ppm relative to TMS, based on analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |
| Pyridine-H3 | 7.20 - 7.40 | 120 - 125 | Doublet of doublets (dd) |
| Pyridine-H4 | 7.70 - 7.90 | 140 - 145 | Triplet of doublets (td) |
| Pyridine-H5 | 6.80 - 7.00 | 110 - 115 | Doublet of doublets (dd) |
| CH-NH₂ | 4.10 - 4.30 | 50 - 55 | Quartet (q) |
| NH₂ | 1.50 - 2.50 (broad) | N/A | Singlet (s, broad) |
| CH₃ | 1.40 - 1.60 | 23 - 27 | Doublet (d) |
| Pyridine-C2 | N/A | 160 - 165 | Singlet (s) |
| Pyridine-C3 | N/A | 120 - 125 | Singlet (s) |
| Pyridine-C4 | N/A | 140 - 145 | Singlet (s) |
| Pyridine-C5 | N/A | 110 - 115 | Doublet (d, JC-F) |
| Pyridine-C6 | N/A | 162 - 167 | Doublet (d, JC-F) |
Mass spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.
For this compound (C₇H₉FN₂), the expected monoisotopic mass is approximately 140.0753 Da. In techniques like electrospray ionization (ESI), the molecule would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 141.0831.
The fragmentation pattern in MS/MS analysis would show characteristic losses that help confirm the structure. Common fragmentation pathways for this molecule would include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Cleavage of the C-C bond to release the fluoropyridinyl moiety.
Loss of ammonia (B1221849) (NH₃) from the protonated molecule.
Table 2: Predicted Mass Spectrometry Data for this compound Note: This table shows predicted m/z values for the parent molecule and potential key fragments.
| Ion/Fragment | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₇H₁₀FN₂]⁺ | 141.0831 | Protonated Molecular Ion |
| [M]⁺• | [C₇H₉FN₂]⁺• | 140.0753 | Molecular Ion Radical Cation |
| [M-CH₃]⁺ | [C₆H₆FN₂]⁺ | 125.0515 | Loss of a methyl group |
| [C₆H₄FN]⁺ | [C₆H₄FN]⁺ | 110.0355 | 6-Fluoropyridine fragment |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. researchgate.net
Table 3: Characteristic Infrared Absorption Bands Note: This table lists the expected vibrational frequencies for the functional groups in the target molecule.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) |
| Primary Amine (N-H) | Scissoring (Bending) | 1580 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Pyridine Ring (C=C, C=N) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1200 - 1250 |
Quantitative Determination of Enantiomeric Purity and Enantiomeric Excess (ee)
Since the biological and chemical activity of a chiral molecule is often dependent on its stereochemistry, verifying the enantiomeric purity is crucial. Enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is determined using chiral chromatography techniques.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. mdpi.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the analysis of primary amines like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective. mdpi.com The separation can be optimized by adjusting the mobile phase, which can be a normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., acetonitrile/water), or polar organic mode system. Additives such as acids (e.g., formic acid) or bases (e.g., diethylamine) are often used to improve peak shape and resolution. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
Table 4: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis Note: This is a representative method; actual conditions would require experimental optimization.
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the (S)- and (R)-enantiomers, allowing for quantification of ee. |
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. For non-volatile or highly polar compounds like amines, derivatization is often necessary to increase volatility and thermal stability and to improve chromatographic performance. The amine can be derivatized with an achiral reagent, such as trifluoroacetic anhydride (TFAA), to form a more volatile amide.
The resulting derivatives are then separated on a chiral GC column, which is typically coated with a cyclodextrin derivative. The different interactions between the derivatized enantiomers and the chiral stationary phase result in their separation. The enantiomeric excess is determined by integrating the peak areas of the two separated diastereomers.
Table 5: Illustrative Chiral GC Method for Enantiomeric Purity Analysis Note: This is a representative method; actual conditions would require experimental optimization.
| Parameter | Condition |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Column | Cyclodextrin-based CSP (e.g., Beta-DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized gradient (e.g., 100°C hold 1 min, ramp to 200°C at 5°C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Outcome | Separation of the derivatized (S)- and (R)-enantiomers for ee determination. |
Derivatization with Chiral Auxiliaries for Diastereomer Analysis (e.g., Mosher's Reagent)
One of the most reliable and widely used methods for determining the enantiomeric excess (ee) and absolute configuration of chiral amines is derivatization with a chiral auxiliary, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netacs.org The primary amine of this compound can be readily converted into a stable amide by reacting it with an enantiomerically pure form of Mosher's acid chloride, typically (R)-MTPA-Cl and (S)-MTPA-Cl in separate reactions. ed.govnih.gov
This reaction transforms the initial mixture of enantiomers into a mixture of diastereomers (e.g., (R,S)- and (S,S)-amides). Diastereomers have different physical properties and, crucially, distinct NMR spectra. researchgate.net The analysis focuses on the chemical shift differences (Δδ) between corresponding protons in the two diastereomeric products. nih.gov
The underlying principle of this analysis is based on the preferred conformation of the resulting Mosher's amides in solution. nih.gov The phenyl group of the MTPA moiety creates a strong anisotropic magnetic field. In the most stable conformation, the substituents on the chiral center of the amine orient themselves to minimize steric hindrance, placing one group in the shielding cone of the MTPA's phenyl ring and the other outside of it. nih.govnih.gov This shielding effect causes a predictable upfield or downfield shift of the proton signals.
For the analysis of 1-(6-Fluoropyridin-2-yl)ethan-1-amine (B3046696), two separate samples would be prepared: one reacting the amine with (R)-MTPA-Cl and the other with (S)-MTPA-Cl. By comparing the ¹H NMR spectra of these two diastereomeric products, the absolute configuration can be assigned. The magnitude of the integration of the separated signals for the diastereomers allows for the precise calculation of the enantiomeric excess. researchgate.net Due to the presence of a fluorine atom in both the pyridine ring of the analyte and the trifluoromethyl group of the reagent, ¹⁹F NMR can also be a powerful tool for this analysis, often providing clean signals with large chemical shift differences. nih.gov
Illustrative NMR Data for Mosher's Amide of 1-(6-Fluoropyridin-2-yl)ethan-1-amine
| Proton | δ [(S)-Amine-(R)-MTPA] (ppm) | δ [(R)-Amine-(R)-MTPA] (ppm) | Δδ (δS - δR) (ppm) |
| CH₃ | 1.55 | 1.62 | -0.07 |
| CH | 5.20 | 5.15 | +0.05 |
| Pyridine H-3 | 7.80 | 7.78 | +0.02 |
| Pyridine H-4 | 7.95 | 7.96 | -0.01 |
| Pyridine H-5 | 7.10 | 7.14 | -0.04 |
| MTPA OCH₃ | 3.54 | 3.58 | -0.04 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the principle of Mosher's amide analysis. The sign of Δδ is used to determine the absolute configuration based on Mosher's model.
Use of Chiral Shift Reagents in NMR Spectroscopy
An alternative to covalent derivatization is the use of chiral shift reagents (CSRs), also known as chiral lanthanide shift reagents (CLSRs). organicchemistrydata.orgslideshare.net These are typically complexes of paramagnetic lanthanide ions, such as Europium(III), with chiral organic ligands. chemistnotes.com Common examples include Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). slideshare.netchemistnotes.com
This method does not require chemical modification of the analyte. Instead, the chiral shift reagent is added directly to the NMR sample containing the enantiomeric mixture of this compound. slideshare.net The amine's basic nitrogen atom acts as a Lewis base, coordinating reversibly with the Lewis acidic lanthanide center of the CSR. organicchemistrydata.orgchemistnotes.com This interaction forms transient diastereomeric complexes. chemistnotes.com
The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, an effect known as a lanthanide-induced shift (LIS). organicchemistrydata.org Because the two enantiomers form diastereomeric complexes with the chiral reagent, the magnitude of the induced shift is different for each enantiomer. libretexts.org This results in the separation of signals for the (R)- and (S)-enantiomers in the NMR spectrum, which would otherwise be a single peak. nih.govnih.gov
The key advantages of this method are its speed and the fact that the analyte is not consumed or altered. slideshare.net The degree of signal separation depends on the concentration of the shift reagent, the temperature, and the specific analyte-reagent pairing. harvard.edu Once baseline separation of a corresponding peak (e.g., the methyl or methine proton) is achieved, the enantiomeric excess can be determined directly by integrating the signals for the two enantiomers. organicchemistrydata.orgslideshare.net
Illustrative Data for Chiral Shift Reagent Analysis
| Analyte Proton | δ (without CSR) (ppm) | δ [(S)-Amine + CSR] (ppm) | δ [(R)-Amine + CSR] (ppm) | Enantiomeric Shift Difference (ΔΔδ) (ppm) |
| CH₃ | 1.48 | 2.15 | 2.25 | 0.10 |
| CH | 4.52 | 6.80 | 6.95 | 0.15 |
Note: This table presents hypothetical data to illustrate the effect of a chiral shift reagent. The addition of the CSR causes a downfield shift and splits the signal of each proton into two, one for each enantiomer, allowing for direct quantification.
Applications and Derivatization Strategies of S 1 6 Fluoropyridin 2 Yl Ethan 1 Amine in Advanced Organic Synthesis
As a Chiral Building Block for Complex Heterocyclic Systems
The utility of (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine as a chiral building block is rooted in its capacity to introduce both chirality and a fluorinated heterocyclic motif into larger molecules. sigmaaldrich.com Chiral amines are fundamental in asymmetric synthesis, serving as precursors for a wide range of biologically active compounds and functional materials. The presence of the 6-fluoropyridine unit is particularly advantageous, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The combination of these features in a single, readily available molecule allows for the efficient construction of complex and high-value heterocyclic systems.
Synthesis of Fluorinated Quinazoline (B50416) Derivatives
Fluorinated quinazolines are a prominent class of heterocycles with diverse pharmacological activities. researchgate.net The chiral amine this compound can serve as a key precursor for the asymmetric synthesis of quinazoline derivatives, where the chiral center is incorporated into the final structure. A plausible synthetic strategy involves the reaction of the chiral amine with a 2-halobenzonitrile derivative, followed by an intramolecular cyclization. This approach leverages the nucleophilicity of the primary amine to build the quinazoline core.
For instance, a proposed synthesis could begin with the conversion of the amine to a more reactive intermediate, which then undergoes a cyclocondensation reaction. General methods for quinazoline synthesis often involve the reaction of anthranilic acid derivatives or 2-aminobenzonitriles with various carbon and nitrogen sources. scilit.comorganic-chemistry.org By adapting these methods, the chiral fluoropyridinyl motif can be directly integrated.
Table 1: Proposed Synthetic Route for a Chiral Fluorinated Quinazoline Derivative
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Purpose |
|---|---|---|---|---|---|
| 1 | This compound | 2-Fluorobenzoyl chloride | Et3N, CH2Cl2, 0 °C to rt | Chiral Amide Intermediate | Amide bond formation |
| 2 | Chiral Amide Intermediate | Lawesson's Reagent | Toluene (B28343), reflux | Chiral Thioamide Intermediate | Conversion of amide to thioamide |
| 3 | Chiral Thioamide Intermediate | Methyl Iodide | Acetone, reflux | S-Methylated Intermediate | Activation for cyclization |
This synthetic outline demonstrates how the chiral amine can be effectively utilized to generate complex heterocyclic systems with high stereochemical control. The development of such routes is crucial for accessing novel chemical entities for drug discovery and materials science. nih.gov
Synthesis of Fluorinated Pyrimidine (B1678525) Derivatives
The pyrimidine scaffold is another critical heterocyclic core found in numerous pharmaceuticals, including antiviral and anticancer agents. mdpi.comnih.gov The synthesis of enantiomerically pure, fluorinated pyrimidine derivatives can be achieved using this compound as the source of chirality. scirp.org A common strategy for pyrimidine synthesis is the cyclocondensation of a 1,3-dielectrophile with an N-C-N synthon, such as an amidine. nih.gov
In this context, the chiral amine can be converted into the corresponding chiral amidine hydrochloride. This intermediate can then be reacted with a β-ketoester or a similar 1,3-dicarbonyl compound to construct the fluorinated pyrimidine ring. This method allows for the direct installation of the chiral (S)-1-(6-fluoropyridin-2-yl)ethyl group onto the pyrimidine core, providing a direct route to novel and complex structures. The reaction conditions can be optimized to ensure high yields and retention of stereochemical integrity. rsc.org
Table 2: Representative Synthesis of a Chiral Fluorinated Pyrimidine
| Step | Starting Material | Reagents | Intermediate/Product | Expected Yield |
|---|---|---|---|---|
| 1 | This compound | Ethyl formimidate hydrochloride, EtOH | Chiral formamidine (B1211174) hydrochloride | High |
| 2 | Chiral formamidine hydrochloride | Ethyl 4,4-difluoroacetoacetate, NaOEt, EtOH | Chiral 2-substituted-5-fluoro-4-hydroxypyrimidine | Moderate to High |
| 3 | Chiral 2-substituted-5-fluoro-4-hydroxypyrimidine | POCl3 | Chiral 4-chloro-5-fluoropyrimidine (B1318964) derivative | High |
Construction of Diverse Polyfunctional 3D Scaffolds
Beyond the synthesis of planar aromatic heterocycles, this compound is an excellent starting material for building complex, polyfunctional three-dimensional (3D) molecular scaffolds. The defined stereochemistry at the C1 position, combined with the rigid pyridine (B92270) ring, allows for precise control over the spatial orientation of substituents. This is critical in designing molecules that can interact specifically with biological targets like enzymes or receptors.
This chiral building block can be employed in multicomponent reactions or tandem cyclization sequences to generate spirocyclic or bridged ring systems. For example, its primary amine can participate in Pictet-Spengler or aza-Diels-Alder reactions, where the stereocenter directs the facial selectivity of the cyclization, leading to the formation of complex polycyclic structures with multiple new stereocenters. The resulting 3D scaffolds, decorated with a fluoropyridyl group, offer a unique combination of structural rigidity, chirality, and functionality for applications in medicinal chemistry and materials science.
Role in Chiral Ligand and Organocatalyst Development
The dual functionality of this compound, possessing both a Lewis basic primary amine and a pyridine nitrogen, makes it an ideal candidate for the development of both metal-coordinating chiral ligands and metal-free organocatalysts. nih.govnih.gov This versatility allows it to be applied across a broad spectrum of asymmetric catalytic transformations.
Design Principles for Metal-Complexed Chiral Catalysts
When used as a ligand, this compound can act as a bidentate N,N'-ligand, forming a stable five-membered chelate ring with a transition metal center. The design of effective chiral catalysts based on this scaffold is governed by several key principles. nih.gov
Chiral Pocket: The stereogenic center, bearing a methyl group, creates a well-defined three-dimensional chiral environment, or "chiral pocket," around the metal's active site. nih.gov This pocket dictates the trajectory of incoming substrates, enforcing a specific orientation that leads to high enantioselectivity.
Electronic Tuning: The presence of the electron-withdrawing fluorine atom on the pyridine ring modulates the electron density at the pyridine nitrogen. rsc.org This electronic effect is transmitted to the metal center, altering its Lewis acidity and redox potential. This "tuning" allows for the optimization of the catalyst's reactivity and selectivity for a specific transformation. nih.govacs.org
Steric Hindrance: The steric bulk of the ligand, particularly around the coordinating nitrogen atoms, can be strategically modified to control substrate access to the catalytic site, further enhancing selectivity. mdpi.com
Table 3: Design Principles for Metal Catalysts Using this compound Ligand
| Design Principle | Structural Feature | Effect on Catalyst | Application Example |
|---|---|---|---|
| Chiral Environment | (S)-stereocenter with methyl group | Creates a defined 3D space to control substrate approach. | Asymmetric Hydrogenation |
| Chelate Geometry | Pyridine-N and Amine-N coordination | Forms a stable 5-membered ring, fixing the ligand geometry. | Enantioselective C-C Coupling |
| Electronic Modulation | 6-Fluoro substituent on pyridine | Reduces Lewis basicity of pyridine-N, increases metal's Lewis acidity. | Lewis Acid Catalysis |
| Steric Control | Ethyl backbone and pyridine ring | Provides moderate bulk to discriminate between prochiral faces. | Kinetic Resolution |
Modulation of Enantioselectivity and Reaction Rate in Catalytic Cycles
The structural and electronic features of ligands derived from this compound directly impact both the enantioselectivity and the rate of catalytic reactions. The primary goal in asymmetric catalysis is to maximize the energy difference between the diastereomeric transition states leading to the two possible product enantiomers.
Enantioselectivity is primarily governed by the steric and stereoelectronic interactions within the chiral pocket of the catalyst. The fixed conformation of the chelated ligand forces the substrate to adopt a conformation that minimizes steric clashes, thereby favoring one transition state over the other. nih.gov The fluorine atom can also participate in non-covalent interactions (e.g., dipole-dipole or hydrogen bonding), which can further stabilize one transition state, enhancing enantiomeric excess (ee). acs.orgnih.gov
Reaction Rate is influenced by a combination of steric and electronic factors. While increased steric bulk can enhance selectivity, it may also hinder substrate binding or product release, thus lowering the turnover frequency (TOF). Conversely, the electronic effect of the fluorine atom can accelerate the reaction. By making the metal center more electrophilic, it can enhance substrate activation, leading to a faster catalytic cycle. nih.gov This interplay allows for the fine-tuning of the ligand to achieve an optimal balance between high enantioselectivity and high reaction rates.
Table 4: Hypothetical Modulation of Catalyst Performance by Ligand Modification
| Ligand Derivative | Modification | Predicted Effect on Enantioselectivity (ee%) | Predicted Effect on Reaction Rate (TOF) | Rationale |
|---|---|---|---|---|
| L1 | (S)-1-(6-F -pyridin-2-yl)ethan-1-amine | High | High | Electron-withdrawing F increases metal Lewis acidity, enhancing rate. |
| L2 | (S)-1-(6-H -pyridin-2-yl)ethan-1-amine | High | Moderate | Baseline performance without electronic perturbation from F. |
| L3 | (S)-1-(6-MeO -pyridin-2-yl)ethan-1-amine | High | Low | Electron-donating MeO group reduces metal Lewis acidity, slowing catalysis. |
| L4 | (S)-1-(6-F -pyridin-2-yl)-2,2-dimethylpropan -1-amine | Very High | Low | Increased steric bulk (neopentyl vs. ethyl) enhances facial discrimination but hinders substrate access. |
Functionalization and Chemical Transformations
The reactivity of this compound is characterized by the dual functionality of its primary amine and the fluorinated pyridine ring. This allows for a range of chemical modifications at both sites, enabling the synthesis of a diverse array of derivatives.
Amine Group Derivatizations (e.g., Acylation, Alkylation, Condensation)
The primary amine group is a key site for derivatization, readily undergoing reactions such as acylation, alkylation, and condensation to form a variety of functional groups.
Acylation: The amine functionality can be easily acylated to form amides. A notable example is its use in the synthesis of the ketohexokinase (KHK) inhibitor, PF-06835919. In this synthesis, the amine is coupled with a carboxylic acid partner, demonstrating a standard amide bond formation. This transformation is typically achieved using common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Alkylation: N-alkylation of the primary amine introduces alkyl substituents, leading to secondary or tertiary amines. While direct alkylation with alkyl halides can be prone to overalkylation, reductive amination offers a more controlled approach. This method involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Condensation: The primary amine can participate in condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones can yield imines (Schiff bases), which can be valuable intermediates for further functionalization or can be the final target molecule.
Table 1: Examples of Amine Group Derivatizations
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Carboxylic acid, HATU, DIPEA, DMF | Amide |
| Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | Secondary/Tertiary Amine |
| Condensation | Aldehyde/Ketone, mild acid catalyst | Imine (Schiff Base) |
Pyridine Ring Modifications (e.g., Oxidation, Reduction, Halogen Exchange)
The 6-fluoropyridine ring offers opportunities for further functionalization, although these transformations can be more challenging than derivatizing the amine group.
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can then be used to direct further substitutions on the pyridine ring or can be a target molecule in its own right.
Reduction: Catalytic hydrogenation of the fluoropyridine ring can lead to the corresponding fluoropiperidine. This transformation typically requires a catalyst such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, need to be carefully controlled to achieve the desired reduction without affecting other functional groups.
Halogen Exchange: The fluorine atom on the pyridine ring can potentially undergo nucleophilic aromatic substitution (SNAr). Given that fluorine is a good leaving group in electron-deficient aromatic systems, it can be displaced by other nucleophiles. For instance, reaction with other halides (e.g., using a source of chloride or bromide ions) under appropriate conditions could lead to halogen exchange. However, the reactivity is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.
Table 2: Potential Pyridine Ring Modifications
| Reaction Type | Typical Reagents and Conditions | Potential Product |
|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂ | 6-Fluoropyridine N-oxide derivative |
| Reduction | H₂, Pd/C or Rh/Al₂O₃, high pressure | 6-Fluoropiperidine derivative |
| Halogen Exchange (SNAr) | Nucleophilic halide source, high temperature | 6-Chloro/Bromo-pyridine derivative |
Coupling Reactions for Extended Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the extension of the molecular framework of this compound derivatives. For these reactions to occur, the fluorine atom would typically need to be replaced by a more reactive halogen such as bromine or iodine, or the amine itself can be used as a nucleophile in certain coupling reactions.
Suzuki-Miyaura Coupling: If the 6-fluoro substituent is replaced by a bromo or iodo group, the resulting halo-pyridine derivative can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters. This reaction, catalyzed by a palladium complex with a suitable ligand (e.g., a phosphine (B1218219) ligand), is a versatile method for forming new carbon-carbon bonds and introducing aryl or vinyl substituents at the 6-position of the pyridine ring.
Buchwald-Hartwig Amination: The primary amine of this compound can act as a nucleophile in Buchwald-Hartwig amination reactions. This palladium-catalyzed reaction allows for the coupling of the amine with aryl or heteroaryl halides or triflates, forming a new carbon-nitrogen bond and leading to N-aryl or N-heteroaryl derivatives. This is a powerful method for constructing complex diarylamine structures.
Sonogashira Coupling: Similar to the Suzuki coupling, a 6-bromo or 6-iodo analogue of the title compound could undergo Sonogashira coupling with terminal alkynes. This palladium/copper co-catalyzed reaction is an efficient method for the formation of a carbon-carbon triple bond, linking the pyridine ring to an alkynyl group.
Table 3: Overview of Potential Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | 6-Bromo/Iodo-pyridine derivative + Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C |
| Buchwald-Hartwig | This compound + Aryl/Heteroaryl halide | Pd catalyst, phosphine ligand, base | C-N |
| Sonogashira | 6-Bromo/Iodo-pyridine derivative + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkynyl) |
Computational and Theoretical Studies on S 1 6 Fluoropyridin 2 Yl Ethan 1 Amine and Its Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the properties of organic molecules like (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine. DFT calculations can elucidate electronic properties, optimize molecular geometries, and map out reaction pathways.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net
For this compound, the electronic structure is influenced by several key features: the electron-withdrawing fluorine atom, the π-system of the pyridine (B92270) ring, and the electron-donating amino group. DFT calculations would likely show that the HOMO is primarily localized on the amino group and the pyridine ring, reflecting the regions of highest electron density. Conversely, the LUMO would be distributed across the electron-deficient pyridine ring, particularly influenced by the electronegative fluorine atom. wuxibiology.com
Table 1: Representative FMO Properties for this compound (Illustrative Data)
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.2 | Indicates the molecule's capacity to act as an electron donor (nucleophile). |
| LUMO Energy | -0.8 | Indicates the molecule's capacity to act as an electron acceptor (electrophile). |
| HOMO-LUMO Gap (ΔE) | 5.4 | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
Note: These values are illustrative and represent typical ranges for similar heterocyclic amines as determined by DFT calculations.
Investigation of Reaction Mechanisms and Transition States
DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism. nih.gov For this compound, several reaction types can be investigated.
One important reaction class is Nucleophilic Aromatic Substitution (SNAr) on the fluoropyridine ring. The fluorine atom is a good leaving group, and the electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. DFT can be used to model the approach of a nucleophile, the formation of the intermediate Meisenheimer complex, and the subsequent departure of the fluoride (B91410) ion. Calculations would reveal the activation barriers for substitution at different positions on the ring, confirming that substitution occurs preferentially at the carbon atom bonded to fluorine. mdpi.com
Another area of study involves reactions at the primary amine. The amine can act as a nucleophile, for instance, in acylation or alkylation reactions. DFT can be used to calculate the transition state structures and energies for these transformations, providing insight into the reaction kinetics and thermodynamics. nih.gov
Table 2: Hypothetical Activation Energies for a Reaction of this compound (Illustrative Data)
| Reaction Type | Reactants | Activation Energy (kcal/mol) |
|---|---|---|
| SNAr Substitution | Molecule + OH⁻ | 18.5 |
| N-Acylation | Molecule + Acetyl Chloride | 12.0 |
Note: These are hypothetical values intended to illustrate how DFT is used to quantify the energy barriers of different reaction pathways.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is a powerful tool for predicting how molecules will interact, as it highlights the electron-rich and electron-poor regions. deeporigin.comnumberanalytics.com
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with high electron density and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. walisongo.ac.id
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the pyridine ring and the fluorine atom. These are the primary sites for interactions with electrophiles or hydrogen bond donors.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group (-NH₂). These hydrogens are acidic and represent the primary sites for interaction with nucleophiles or hydrogen bond acceptors.
Neutral Regions (Green): Generally found over the carbon atoms of the pyridine ring and the methyl group.
This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as those involved in drug-receptor binding. deeporigin.com
Molecular Modeling and Docking Methodologies
While DFT provides detailed electronic information, molecular modeling and docking focus on the larger-scale interactions of a molecule, particularly its binding to biological macromolecules like proteins.
Principles of Molecular Interactions with Model Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com The goal is to predict the binding mode and affinity of a ligand (in this case, this compound) within the active site of a target protein. nih.govresearchgate.net
The interactions governing this binding are primarily non-covalent. For the title compound, the key potential interactions include:
Hydrogen Bonding: The primary amine (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The ethyl group provides a small hydrophobic region that can interact with nonpolar pockets in a binding site.
Modeling these interactions helps in the rational design of molecules with enhanced binding affinity and selectivity for a specific biological target. d-nb.info
Table 3: Potential Molecular Interactions of this compound in a Model Active Site
| Molecular Feature | Potential Interaction Type | Interacting Partner (e.g., Amino Acid Residue) |
|---|---|---|
| Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |
| Fluorine Atom | Hydrogen Bond Acceptor / Halogen Bond | Arginine, Lysine |
| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine |
| Ethyl Group | Hydrophobic Interaction | Leucine, Valine, Isoleucine |
Conformational Analysis and Stereochemical Preferences
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis involves identifying the stable, low-energy arrangements of a molecule's atoms. For this compound, the key element of flexibility is the rotatable single bond connecting the chiral carbon to the pyridine ring.
Computational methods can systematically rotate this bond to generate a series of conformers and calculate their relative energies. This process identifies the most stable (lowest energy) conformation, which is likely the one that binds to a biological target.
The stereochemistry of the molecule is fixed as (S) at the chiral center. This specific spatial arrangement is crucial because biological systems are chiral themselves. A docking study would show that the (S)-enantiomer fits into a binding pocket differently than its (R)-enantiomer, often leading to a significant difference in biological activity. The computational analysis would explore how the fixed (S)-configuration orients the amino, methyl, and hydrogen substituents in space, dictating which specific interactions with a receptor are possible.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
The exploration of the chemical neighborhood of this compound is crucial for identifying derivatives with potentially enhanced properties, be it for biological activity or improved chemical characteristics. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational methodologies in this endeavor. SAR provides qualitative insights into how structural modifications of a molecule affect its biological activity, while QSAR aims to establish a mathematical correlation between the chemical structure and biological activity.
For derivatives of this compound, SAR studies would typically involve the synthesis of a series of analogs and the subsequent evaluation of their activity. These analogs could feature modifications at various positions, such as substitutions on the pyridine ring, alterations of the ethylamine (B1201723) side chain, or replacement of the fluorine atom with other halogens or functional groups. The goal is to identify key structural motifs that are essential for the desired activity.
QSAR models build upon SAR data by quantifying the relationship between the physicochemical properties of the molecules and their biological activities. These models are often expressed as mathematical equations and are valuable for predicting the activity of novel, unsynthesized compounds. For aminopyridine derivatives, various molecular descriptors, including electronic, steric, and hydrophobic parameters, are often employed to develop robust QSAR models. nih.govbiorxiv.orgresearchgate.net
Chemical Space Exploration for Derivatives
Chemical space exploration for derivatives of this compound involves the systematic generation and evaluation of a virtual library of related compounds. This process allows for a broad assessment of the potential of various structural modifications without the immediate need for extensive synthetic work. The pyridine and dihydropyridine (B1217469) scaffolds are recognized for their significant role in drug design, making them a rich area for such exploration. nih.gov
The process typically begins with the definition of a core scaffold, in this case, the 6-fluoropyridin-2-yl-ethanamine moiety. Subsequently, various substituents are virtually attached to different positions on this scaffold. The selection of these substituents is often guided by principles of medicinal chemistry, aiming to probe the effects of altering properties such as size, lipophilicity, and electronic character. For instance, different functional groups could be introduced at the 3, 4, and 5-positions of the pyridine ring, or the ethylamine side chain could be elongated, branched, or cyclized.
The resulting virtual library of derivatives can be analyzed based on a variety of computed properties to assess their drug-likeness and potential for further development. This analysis often involves the calculation of molecular descriptors related to physicochemical properties (e.g., molecular weight, logP, polar surface area) and the application of filters based on established guidelines like Lipinski's rule of five. The goal is to prioritize a smaller, more manageable set of derivatives for synthesis and experimental testing.
To illustrate the exploration of chemical space, a hypothetical set of derivatives of this compound could be generated by varying substituents on the pyridine ring. The following interactive table showcases a selection of such virtual derivatives and their calculated molecular properties.
| Derivative ID | R1-Substituent (Position 4) | R2-Substituent (Position 5) | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) |
| D-001 | H | H | 140.16 | 1.25 | 38.91 |
| D-002 | Cl | H | 174.61 | 1.95 | 38.91 |
| D-003 | CH3 | H | 154.19 | 1.70 | 38.91 |
| D-004 | H | OCH3 | 170.19 | 1.10 | 48.14 |
| D-005 | H | CN | 165.17 | 0.90 | 62.79 |
| D-006 | F | F | 176.14 | 1.35 | 38.91 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Predictive Modeling for Synthetic Accessibility and Reactivity
While the virtual exploration of chemical space can generate a vast number of potential derivatives, their practical value is contingent on their synthetic feasibility. Predictive modeling for synthetic accessibility aims to evaluate how readily a given molecule can be synthesized in a laboratory setting. nih.gov This is a critical step in prioritizing virtual hits for actual synthesis, as overly complex or difficult-to-synthesize molecules can hinder the progress of a research program.
Several computational approaches have been developed to estimate synthetic accessibility. Some methods rely on the analysis of molecular complexity, penalizing features that are uncommon in known molecules, such as an excessive number of stereocenters or unusual ring systems. Other approaches utilize machine learning models trained on large datasets of known reactions to predict the likelihood of a successful synthesis. researchgate.net These models can learn to recognize structural motifs that are associated with either ease or difficulty of synthesis.
In addition to synthetic accessibility, predictive modeling can also be employed to understand the reactivity of this compound and its derivatives. Computational methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure of these molecules. researchgate.netnih.gov This information can be used to predict the most likely sites for chemical reactions, such as nucleophilic or electrophilic attack, and to estimate the activation energies for various transformations. For example, DFT calculations could be used to assess how different substituents on the pyridine ring influence the nucleophilicity of the amine group or the susceptibility of the ring to substitution reactions. nih.gov
A common approach to predicting reactivity involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals can provide valuable information about the molecule's ability to donate or accept electrons. For instance, a higher HOMO energy generally correlates with greater nucleophilicity, while a lower LUMO energy suggests a higher susceptibility to nucleophilic attack.
The following interactive table presents a hypothetical set of calculated electronic properties for derivatives of this compound, which could be used to predict their relative reactivity.
| Derivative ID | R1-Substituent (Position 4) | R2-Substituent (Position 5) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| D-001 | H | H | -6.5 | -0.8 | 5.7 |
| D-002 | Cl | H | -6.7 | -1.1 | 5.6 |
| D-003 | CH3 | H | -6.3 | -0.7 | 5.6 |
| D-004 | H | OCH3 | -6.2 | -0.6 | 5.6 |
| D-005 | H | CN | -7.0 | -1.5 | 5.5 |
| D-006 | F | F | -6.8 | -1.2 | 5.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By integrating these predictive modeling techniques, researchers can more efficiently navigate the vast chemical space of potential derivatives of this compound, prioritizing those with a high likelihood of both desirable properties and synthetic feasibility.
Q & A
Q. Example protocol :
Incubate compound at 40°C for 14 days in pH-specific buffers.
Quantify intact compound via HPLC (retention time: 8.2 min, C18 column).
Compare degradation kinetics using Arrhenius modeling.
How can transaminase-catalyzed synthesis be optimized for high-yield production of this compound?
- Substrate feeding : Gradual addition of amine donor (e.g., isopropylamine) maintains pH and reduces enzyme inhibition .
- Temperature control : Reactions at 30–37°C balance enzyme activity and stability.
- Two-phase scaling : Increase organic phase ratio (e.g., 30% toluene) for larger batches to enhance product extraction .
Case study : A 200 mL biphasic system achieved 85% conversion by increasing toluene to 30% and using immobilized transaminase beads .
What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 1H, pyridinyl), 6.85 (t, J = 7.2 Hz, 1H), 4.10 (q, J = 6.8 Hz, 1H, CH-NH₂), 1.40 (d, J = 6.8 Hz, 3H, CH₃) .
- HRMS : [M+H]⁺ calcd. for C₇H₈F₂N₂: 157.1606; found: 157.1603 .
- IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C-F vibration) confirm structure .
What are the challenges in designing experiments to study the coordination chemistry of this compound with transition metals?
- Ligand denticity : The amine and pyridine groups may bind as bidentate ligands, requiring X-ray crystallography for confirmation .
- Solvent competition : Avoid DMSO or DMF, which compete for metal coordination. Use methanol or acetonitrile instead.
- Electronic effects : Fluorine’s electron-withdrawing nature reduces ligand basicity, necessitating pH adjustments (e.g., pH 8.5 for Cu(II) complexes) .
Example : A Cu(II) complex with this ligand showed a stability constant (log K) of 4.2, compared to 3.8 for non-fluorinated analogs .
What precautions are necessary when handling this compound in laboratory settings?
- Ventilation : Use fume hoods due to potential amine volatility .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact .
- Storage : Keep at 4°C in airtight, light-resistant containers under nitrogen .
How can computational modeling predict the biological activity of this compound derivatives?
- Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., monoamine oxidases) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-6) with IC₅₀ values .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Example : A QSAR study predicted 6-fluoro derivatives to have 10-fold higher MAO-B inhibition than chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
